molecular formula C10H10F3NO2 B113026 (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 790203-84-8

(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B113026
CAS RN: 790203-84-8
M. Wt: 233.19 g/mol
InChI Key: ABDRZHVLIRZFQO-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a topic of ongoing research. A number of cyclocondensation reactions for the synthesis of trifluoromethyl derivatives have been reported . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .


Chemical Reactions Analysis

Trifluoromethylphenylboronic acid can be used as a reactant in various reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . Protodeboronation of pinacol boronic esters is also a significant reaction .

Scientific Research Applications

Antifungal and Antimicrobial Applications

(S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid has been studied for its potential as an antifungal agent. Research indicates that derivatives of this compound, such as salicylanilide esters with 4-(trifluoromethyl)benzoic acid, have shown in vitro activity against various fungal strains . This suggests its utility in developing new antimicrobial agents that could be effective against a range of pathogenic fungi.

Kinetic Resolution in Organic Synthesis

The compound has been utilized in the kinetic resolution of enantiomers, a process important for producing enantiomerically pure substances in organic chemistry. For instance, lipase-catalyzed transesterification in organic solvents has been employed for the kinetic resolution of similar trifluoromethylphenyl compounds . This application is crucial in the synthesis of biologically active compounds where chirality is a key factor.

Drug Development and Medicinal Chemistry

Trifluoromethyl groups, such as those found in (S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, are prevalent in pharmaceuticals due to their ability to enhance the biological activity of drugs. They have been incorporated into FDA-approved drugs, playing a role in therapies for various diseases and disorders . The compound’s derivatives could potentially serve as building blocks in drug discovery.

Material Science Applications

In material science, the structural analysis of compounds containing trifluoromethyl groups has been significant. Such compounds have been subject to Hirshfeld surface-analysis and interaction-energies calculations, which are essential for understanding molecular interactions and properties in solid-state materials .

Biotechnological Role

The compound’s derivatives act as chemical intermediates in biotechnology research and development. They serve as building blocks for synthesizing various organic compounds, which can be pivotal in creating new biotechnological applications .

Environmental Science Impact

Compounds with trifluoromethyl groups are of interest in environmental science due to their unique chemical properties. The incorporation of fluorine in organic molecules can lead to applications in catalysis and the development of environmentally friendly processes .

properties

IUPAC Name

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDRZHVLIRZFQO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363266
Record name (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid

CAS RN

790203-84-8
Record name (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 790203-84-8
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